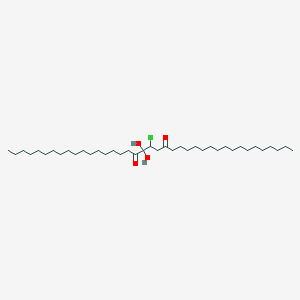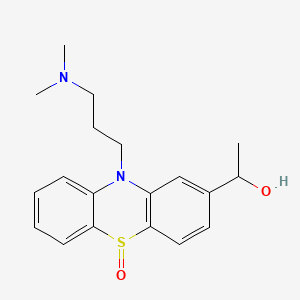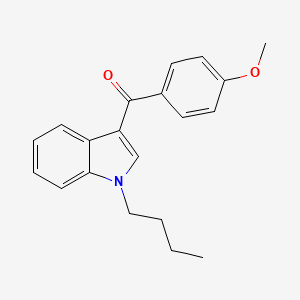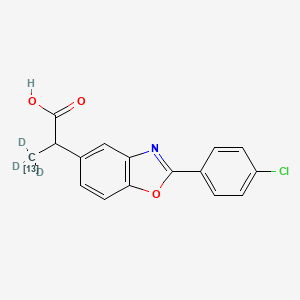
2'-Nor Thiamine Hydrochloride Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Nor Thiamine Hydrochloride Salt, also known as Sulbutiamine, is a synthetic derivative of Thiamine (Vitamin B1) that is commonly used as a dietary supplement to boost cognitive function, memory, and mood . It is a white crystalline powder that is soluble in water and has a molecular weight of 337.85g/mol .
Synthesis Analysis
The synthesis of thiamine salts involves passing an aqueous solution of the starting thiamine salt, mainly the hydrochloride, slowly through a resin (salt form) column and washing with water. The effluent is then evaporated under reduced pressure and allowed to crystallize .
Molecular Structure Analysis
The molecular formula of 2’-Nor Thiamine Hydrochloride Salt is C11H16Cl2N4OS. The IUPAC name is 2-[3-[(4-aminopyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride.
Chemical Reactions Analysis
Thiamine salts are sensitive to heat, alkali, oxygen, and radiation. Thiamine mononitrate (TMN) degrades significantly faster than thiamine chloride hydrochloride (TClHCl) at all concentrations and temperatures . Different peak patterns were present in HPLC chromatograms between TMN and TClHCl, indicating different degradation pathways and products .
Physical And Chemical Properties Analysis
Thiamine is more labile in the amorphous state than the crystalline state and when present in lower proportions in amorphous polymer dispersions, despite increasing Tg values . Thiamine was more stable in pectin dispersions than PVP dispersions, attributed to differences in presence and extent of intermolecular interactions between TClHCl and pectin .
科学的研究の応用
Growth Promotion in Plants
Thiamin, including its derivative 2’-Nor Thiamine Hydrochloride Salt, has been found to promote growth and antioxidative defense systems in plants, particularly during the initial phases of development . This is especially beneficial for plants exposed to salt stress .
Enhancement of Salinity Tolerance
Experiments have shown that the application of thiamin can mitigate the deleterious effects of salinity on plants . This is particularly useful for cultivars that are differentially responsive to salt .
Improvement of Antioxidative Defense Systems
Thiamin application has been found to enhance the activities of key antioxidant enzymes in plants, such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) . This helps plants better cope with oxidative stress .
Cognitive Function Enhancement
As a synthetic derivative of Thiamine (Vitamin B1), Sulbutiamine is commonly used as a dietary supplement to boost cognitive function . It increases the levels of Thiamine in the brain, which plays a vital role in energy metabolism and the functioning of the nervous system .
Memory and Mood Improvement
Research has shown that Sulbutiamine can improve memory and attention, as well as reduce fatigue and increase motivation . It is also believed to have anxiolytic and antidepressant effects .
Scientific Research Material
2’-Nor Thiamine Hydrochloride Salt is used as a chemical compound in scientific research. Its complexity offers researchers a multitude of opportunities for exploration and discovery.
作用機序
Target of Action
The primary target of 2’-Nor Thiamine Hydrochloride Salt, also known as Thiamine, is intracellular glucose metabolism . Thiamine plays a crucial role in helping the body convert carbohydrates and fat into energy . It is essential for normal growth and development and helps to maintain the proper functioning of the heart, nervous, and digestive systems .
Mode of Action
Thiamine interacts with its targets by inhibiting the effect of glucose and insulin on arterial smooth muscle cell proliferation . This interaction results in changes in the body’s energy metabolism, leading to the conversion of carbohydrates and fat into energy .
Biochemical Pathways
Thiamine affects several biochemical pathways. It plays a key role in intracellular glucose metabolism . Some thiamine-dependent enzymes are involved in energy metabolism and biosynthesis of nucleic acids, while others are part of the antioxidant machinery . Thiamine deficiency can result in increased oxidative stress and lower cell proliferation, as well as decreased fatty acid synthesis (including myelin), with severe consequences especially during brain development .
Pharmacokinetics
Thiamine is absorbed by both an active and nonsaturable passive process . The absorption, distribution, metabolism, and excretion (ADME) properties of Thiamine have a significant impact on its bioavailability. High blood levels of Thiamine can be achieved rapidly with oral Thiamine Hydrochloride . The pharmacokinetic profile of oral Thiamine Hydrochloride shows that the area under the curve (AUC) and maximum concentration (Cmax) values increase nonlinearly between 100 mg and 1500 mg doses .
Result of Action
The molecular and cellular effects of Thiamine’s action are primarily related to energy metabolism. Thiamine helps the body convert carbohydrates and fat into energy, which is essential for normal growth and development . It also helps maintain the proper functioning of the heart, nervous, and digestive systems .
Action Environment
The action, efficacy, and stability of Thiamine can be influenced by environmental factors. For instance, Thiamine is more stable in solutions with a pH of 3 than in solutions with a pH of 6 . Moreover, Thiamine is susceptible to degradation due to heat, light, alkaline pH, and sulfites, among effects from other food matrix components .
将来の方向性
The stability of essential vitamins in foods is important, even more so when degradation contributes to sensory changes . The fundamental reaction kinetics of thiamine reported in these studies provide a basis for understanding thiamine stability and therefore improving thiamine delivery in many foods containing both natural and fortified thiamine .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of '2'-Nor Thiamine Hydrochloride Salt' involves the conversion of Thiamine Hydrochloride to '2'-Nor Thiamine Hydrochloride Salt' by removing the pyrimidine ring.", "Starting Materials": [ "Thiamine Hydrochloride", "Sodium Nitrite", "Sodium Hydroxide", "Hydrochloric Acid", "Ethanol", "Water" ], "Reaction": [ "Thiamine Hydrochloride is dissolved in water.", "Sodium Nitrite and Sodium Hydroxide are added to the solution and stirred.", "The solution is then acidified with Hydrochloric Acid.", "The resulting mixture is extracted with Ethanol and Water.", "The Ethanol layer is separated and evaporated to obtain '2'-Nor Thiamine.", "The '2'-Nor Thiamine is dissolved in Hydrochloric Acid and the solution is evaporated to obtain '2'-Nor Thiamine Hydrochloride Salt.'" ] } | |
CAS番号 |
49614-72-4 |
分子式 |
C11H16Cl2N4OS |
分子量 |
323.236 |
IUPAC名 |
2-[3-[(4-aminopyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride |
InChI |
InChI=1S/C11H15N4OS.2ClH/c1-8-10(2-3-16)17-7-15(8)5-9-4-13-6-14-11(9)12;;/h4,6-7,16H,2-3,5H2,1H3,(H2,12,13,14);2*1H/q+1;;/p-1 |
InChIキー |
FWNAAOBWGCASMX-UHFFFAOYSA-M |
SMILES |
CC1=C(SC=[N+]1CC2=CN=CN=C2N)CCO.Cl.[Cl-] |
同義語 |
3-[(4-Amino-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium Chloride Hydrochloride Salt; 2’-Demethylthiamine Hydrochloride Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



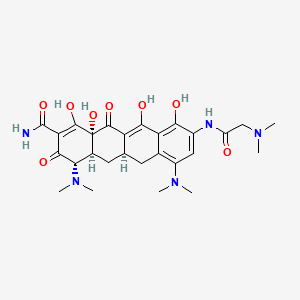
![Ochratoxin C-[d5]](/img/structure/B583422.png)
![N-[2-13C]Acetyl-D-glucosamine](/img/structure/B583423.png)
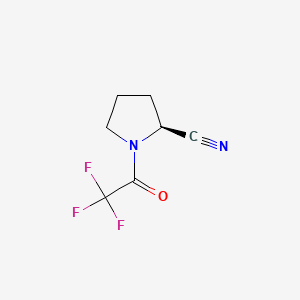
![3h-[1,2]Oxathiolo[4,3-c]pyridine](/img/structure/B583427.png)
![N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine](/img/structure/B583428.png)
